molecular formula C13H16N2O B3000443 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol CAS No. 1465904-35-1

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Cat. No.: B3000443
CAS No.: 1465904-35-1
M. Wt: 216.284
InChI Key: NAPDHZKXJUVIQQ-UHFFFAOYSA-N
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Description

“4-tert-butyl-2-(1H-pyrazol-1-yl)phenol” is a chemical compound with the CAS Number: 1465904-35-1 . It has a molecular weight of 216.28 . The IUPAC name for this compound is 4-(tert-butyl)-2-(1H-pyrazol-1-yl)phenol .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol and similar compounds have been synthesized and characterized using various spectroscopic techniques, including FT-IR, MS, NMR, UV–vis, and X-ray diffraction. These studies also involve theoretical calculations using density functional theory for molecular geometry and vibrational frequencies, providing a comprehensive understanding of their structure and properties (Cuenú et al., 2018); (Cuenú et al., 2019).

Catalytic Applications

  • Derivatives of this compound have been used in catalytic applications, particularly in palladium complexes, demonstrating effectiveness in reactions like Heck coupling (Boltina et al., 2012). Similar applications are observed in ruthenium complexes for hydrogenation of acetophenone (Amenuvor et al., 2016).

Material Science and Electronics

  • In the field of material science, compounds related to this compound have been studied for their potential in extending the life of organic light-emitting diodes (OLEDs). These studies focus on the structural and optical properties of these compounds as hole transport materials (Cherpak et al., 2011).

Supramolecular and Molecular Interactions

  • The presence of π…π and C-H…π interactions in compounds like this compound has been a subject of interest. These interactions contribute to the formation of molecular chains and influence the overall stability and properties of these compounds (Moreno-Fuquen et al., 2017).

Pharmaceutical and Chemical Synthesis

  • While direct applications in pharmaceuticals are excluded from this analysis, derivatives of this compound have been synthesized for various purposes, including as intermediates in complex chemical syntheses. These compounds play crucial roles in the synthesis of more complex molecules (Zhang et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “4-tert-butyl-2-(1H-pyrazol-1-yl)phenol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development .

Mechanism of Action

Target of Action

Compounds containing the pyrazole moiety, such as this one, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal targets .

Mode of Action

For instance, some pyrazole derivatives inhibit the production of certain inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the production of cytokines like TNF-α, IL-6, and IL-1β .

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, pain perception, convulsion, helminth infections, oxidative stress, and plant growth .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .

Result of Action

Based on the known activities of pyrazole derivatives, the compound could potentially exert effects such as inhibition of inflammatory mediator production, interference with cancer cell proliferation, modulation of pain and convulsion responses, disruption of helminth life cycles, reduction of oxidative stress, and alteration of plant growth .

Action Environment

Factors such as ph, temperature, and reaction time can affect the yield and effectiveness of similar compounds . Additionally, the compound’s storage temperature and physical form could potentially influence its stability .

Properties

IUPAC Name

4-tert-butyl-2-pyrazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDHZKXJUVIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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